3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide
Overview
Description
Preparation Methods
The synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide involves several steps. One common synthetic route includes the reaction of oxazolidinone derivatives with thiourea under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction mixture is then heated to a specific temperature to yield the desired product .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of industrial-grade solvents and catalysts, as well as advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the thioamide group is replaced by other nucleophiles such as amines or alcohols.
Scientific Research Applications
3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction is facilitated by the presence of the oxazolidinone and thioamide groups, which provide reactive sites for chemical reactions .
Comparison with Similar Compounds
3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide can be compared to other similar compounds, such as:
3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid: This compound has a similar oxazolidinone structure but includes a phenyl group, which can affect its reactivity and applications.
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid: This compound has an acetic acid group instead of a thioamide group, leading to different chemical properties and uses.
Properties
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-3-yl)propanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c7-5(11)1-2-8-3-4-10-6(8)9/h1-4H2,(H2,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULKXIVKCYZPHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127914-07-2 | |
Record name | 3-(2-oxo-1,3-oxazolidin-3-yl)propanethioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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